5-Amino-5-phenylpentanenitrile

Description

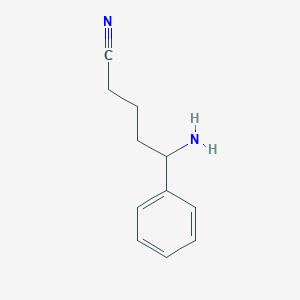

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14N2 |

|---|---|

Molecular Weight |

174.24 g/mol |

IUPAC Name |

5-amino-5-phenylpentanenitrile |

InChI |

InChI=1S/C11H14N2/c12-9-5-4-8-11(13)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8,13H2 |

InChI Key |

GYGKWTPZFJWULK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CCCC#N)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Amino 5 Phenylpentanenitrile

Convergent and Linear Synthesis Pathways

The construction of the 5-Amino-5-phenylpentanenitrile molecular framework can be approached through several strategic sequences. Linear synthesis, where the molecule is assembled in a stepwise fashion from a single starting material, represents a common and direct approach. Convergent strategies, while often more efficient for complex molecules, are less commonly documented for this specific compound but remain a theoretical possibility.

Two plausible linear pathways are outlined below, starting from simple, commercially available precursors.

Linear Pathway A: Strecker Synthesis followed by Chain Elongation

This pathway begins by constructing the core α-aminonitrile functionality, which contains the stereocenter, and subsequently elongating the carbon chain.

Strecker Synthesis of 2-Amino-2-phenylacetonitrile: The classic Strecker synthesis is a one-pot, three-component reaction. It begins with the reaction of benzaldehyde (B42025) with ammonia (B1221849) to form an imine intermediate. Subsequent nucleophilic attack by a cyanide source (e.g., KCN, NaCN, or TMSCN) on the imine carbon yields 2-amino-2-phenylacetonitrile. masterorganicchemistry.commasterorganicchemistry.comwikipedia.org This reaction efficiently establishes the crucial C(phenyl)-NH₂-CN moiety.

Alkylation/Chain Elongation: The second phase involves the addition of the remaining three-carbon chain. This can be conceptually achieved by generating a carbanion at the carbon alpha to the nitrile group through deprotonation with a strong base. thieme.de This nucleophilic species can then react with a suitable three-carbon electrophile, such as 1-bromo-3-chloropropane (B140262) or a similar synthon, to form the final pentanenitrile backbone. This step requires careful control of reaction conditions to avoid side reactions.

Linear Pathway B: Precursor Synthesis followed by Amination

This alternative linear route prioritizes the formation of the full carbon backbone first, with the introduction of the amino group as a final key step.

Synthesis of 5-Oxo-5-phenylpentanenitrile: This key intermediate contains the complete C5-phenyl chain. It can be synthesized via several methods. One documented approach involves the reaction of 5-phenyl-pentanenitrile (B11998875) with an oxidizing agent. lookchem.com Another potential route is the addition of phenyl lithium to a functionalized intermediate like 4,4-difluoro-5-oxopentanenitrile, which can then be further processed. thieme-connect.com

Reductive Amination: The ketone group in 5-oxo-5-phenylpentanenitrile is converted to the target primary amine via catalytic reductive amination. d-nb.info This transformation typically involves reacting the ketone with ammonia (to form an imine in situ) in the presence of a reducing agent and a metal catalyst. nih.gov This method is highly effective for converting ketones into primary amines.

Table 1: Comparison of Proposed Linear Synthetic Pathways

| Feature | Pathway A: Strecker & Elongation | Pathway B: Ketone & Amination |

| Starting Materials | Benzaldehyde, Ammonia, Cyanide Source, 3-Carbon Electrophile | Phenyl-containing precursor, Acylating/Alkylating agents |

| Key Intermediates | 2-Amino-2-phenylacetonitrile | 5-Oxo-5-phenylpentanenitrile |

| Key Transformations | Strecker Synthesis, C-Alkylation | Acylation/Alkylation, Catalytic Reductive Amination |

| Primary Bond Formations | C-C, C-N (simultaneously); C-C (elongation) | C-C (backbone); C-N (amination) |

Catalytic Protocols in this compound Synthesis

Modern synthetic chemistry heavily relies on catalytic methods to improve reaction efficiency, reduce waste, and enable challenging transformations under mild conditions. The synthesis of this compound can benefit from catalysis in its key formative steps: the Strecker reaction and the reductive amination of a ketone precursor.

Catalysis of the Strecker Reaction

The three-component Strecker reaction is amenable to a wide array of catalysts that facilitate the formation of the imine intermediate and the subsequent nucleophilic addition of cyanide. While traditional methods may use stoichiometric acid or base promoters, recent research has focused on developing more efficient and environmentally benign catalytic systems. cabidigitallibrary.org

Green catalytic approaches have demonstrated high efficacy in promoting Strecker-type reactions. These catalysts are often recoverable and can operate under mild, solvent-free, or aqueous conditions.

Indium Powder: Acts as an efficient catalyst in water for the one-pot synthesis of α-aminonitriles from various aldehydes, amines, and trimethylsilyl (B98337) cyanide (TMSCN), providing excellent yields. nih.govresearchgate.net

Mesoporous Co(II) on SBA-15: This heterogeneous catalyst allows for the synthesis of α-aminonitriles under solventless conditions at room temperature and can be recovered and reused multiple times without significant loss of activity. rsc.org

Chitosan: This renewable and biodegradable biopolymer has been shown to be a highly effective heterogeneous organocatalyst for the Strecker reaction, working under mild conditions to give products in high yields. rsc.org

Nanoporous AlSBA-15: This aluminosilicate (B74896) material serves as a recyclable, heterogeneous catalyst that promotes the Strecker reaction with high chemo-selectivity in an aqueous medium at room temperature. ijee.net

Table 2: Modern Catalysts for the Strecker Synthesis of α-Aminonitriles

| Catalyst | Catalyst Type | Conditions | Advantages |

| Indium Powder | Metal | Water, Room Temperature | Green solvent, Excellent yields (79-98% reported for model reactions). nih.gov |

| Co(II)/SBA-15 | Heterogeneous Metal | Solvent-free, Room Temperature | Reusable (≥10 cycles), Environmentally friendly. rsc.org |

| Chitosan | Bio-polymer | Room Temperature | Renewable, Recoverable, Bifunctional organocatalyst. rsc.org |

| AlSBA-15 | Heterogeneous Nanoporous | Water, Room Temperature | Recyclable, High chemo-selectivity, Simple work-up. ijee.net |

Catalysis of Reductive Amination

The conversion of the precursor 5-oxo-5-phenylpentanenitrile to this compound via reductive amination is a critical step that relies heavily on catalysis. This reaction combines the condensation of the ketone with ammonia and the subsequent reduction of the imine in one pot. A variety of catalytic systems, employing both noble and earth-abundant metals, have been developed for this purpose.

Iron-based Catalysts: An iron complex on an N-doped silicon carbide support has been developed for the reductive amination of a broad range of ketones and aldehydes using aqueous ammonia and hydrogen gas. d-nb.info This system represents a move towards more sustainable, non-noble metal catalysis.

Iridium-based Catalysts: Iridium complexes are highly effective for reductive amination, often using ammonium (B1175870) formate (B1220265) as both the ammonia source and the hydrogen donor. kanto.co.jp These reactions can proceed under relatively mild reflux conditions.

Noble Metal Catalysts: Catalysts based on palladium (Pd), platinum (Pt), and rhodium (Rh) are classic choices for reductive aminations, typically using hydrogen gas as the reductant. They offer high activity but come with higher costs and environmental concerns compared to base metals. nih.gov

The choice of catalyst can be crucial for achieving high yields and tolerating other functional groups within the molecule.

Table 3: Catalytic Systems for Reductive Amination of Ketones to Primary Amines

| Catalyst System | Metal | Hydrogen Source | Typical Conditions | Key Features |

| Fe/N-SiC | Iron (Fe) | H₂ gas | 140°C, 6.5 MPa H₂ | Earth-abundant metal, Reusable, Good functional group tolerance. d-nb.info |

| Iridium Complexes | Iridium (Ir) | Ammonium Formate | Reflux (e.g., 80°C in ethanol) | Mild conditions, Formate is both N and H source. kanto.co.jp |

| Pd/C or Pt/C | Palladium/Platinum | H₂ gas | Variable Temp/Pressure | High activity, Widely used, Less tolerant of some functional groups (e.g., S). nih.gov |

Chemical Transformations and Reactivity of 5 Amino 5 Phenylpentanenitrile

Reactions at the Nitrile Group

The nitrile group is a highly electrophilic functional group that readily participates in nucleophilic addition and reduction reactions. thieme-connect.de Its reactivity is central to many of the transformations involving 5-Amino-5-phenylpentanenitrile.

The hydrolysis of nitriles is a fundamental reaction that typically proceeds under acidic or basic conditions to yield either amides or carboxylic acids. wikipedia.orgmasterorganicchemistry.com For this compound, this transformation converts the cyano group into a carboxamide or a carboxylic acid group, yielding 5-Amino-5-phenylpentanamide or 5-Amino-5-phenylpentanoic acid, respectively.

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. A subsequent attack by water leads to the formation of an imidic acid tautomer, which then rearranges to the more stable amide. masterorganicchemistry.com Prolonged heating in the presence of acid can further hydrolyze the intermediate amide to the corresponding carboxylic acid and an ammonium (B1175870) salt. masterorganicchemistry.com

Basic hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. The resulting intermediate is protonated by water to form the amide. Similar to the acidic pathway, the amide can be further hydrolyzed to a carboxylate salt upon heating, which requires a final acidic workup to produce the neutral carboxylic acid. masterorganicchemistry.com The hydrolysis of nitriles can also be achieved using biocatalysts like nitrile hydratase and amidase, which can offer high selectivity and mild reaction conditions. chimia.ch

| Reaction Type | Reagents and Conditions | Product |

| Acid-Catalyzed Hydrolysis (Partial) | H₂SO₄ (conc.), H₂O, moderate temperature | 5-Amino-5-phenylpentanamide |

| Acid-Catalyzed Hydrolysis (Complete) | HCl (aq) or H₂SO₄ (aq), heat/reflux | 5-Amino-5-phenylpentanoic acid nih.gov |

| Base-Catalyzed Hydrolysis (Complete) | NaOH (aq) or KOH (aq), heat/reflux, then H₃O⁺ workup | 5-Amino-5-phenylpentanoic acid |

| Biocatalytic Hydrolysis | Nitrilase or Nitrile hydratase/amidase, buffer (e.g., phosphate (B84403) buffer, pH 7.0), 30 °C | 5-Amino-5-phenylpentanoic acid and/or 5-Amino-5-phenylpentanamide chimia.ch |

The nitrile group of this compound can be reduced to a primary amine, converting the pentanenitrile into a diamine, specifically 6-phenylhexane-1,6-diamine. This transformation is a valuable method for synthesizing diamines from amino nitriles.

Commonly employed methods for this reduction include catalytic hydrogenation and the use of metal hydride reagents. Catalytic hydrogenation typically involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst such as Raney Nickel, Palladium (Pd), or Platinum (Pt). To prevent the formation of secondary and tertiary amines as byproducts, the reaction is often carried out in the presence of ammonia (B1221849). google.com

Alternatively, powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for converting nitriles to primary amines. The reaction is usually performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to hydrolyze the intermediate aluminum-amine complexes and liberate the primary amine. libretexts.org Other hydride reagents, such as boranes (e.g., ammonia borane), can also be used, sometimes without the need for a metal catalyst. organic-chemistry.org

| Method | Reagents and Conditions | Product |

| Catalytic Hydrogenation | H₂, Raney Ni or PtO₂, high pressure, often with NH₃ | 6-phenylhexane-1,6-diamine |

| Metal Hydride Reduction | 1. LiAlH₄, THF or Et₂O; 2. H₂O workup | 6-phenylhexane-1,6-diamine |

| Transfer Hydrogenation | Isopropanol, Ruthenium catalyst | 6-phenylhexane-1,6-diamine organic-chemistry.org |

| Borane (B79455) Reduction | Ammonia borane (NH₃BH₃), heat | 6-phenylhexane-1,6-diamine organic-chemistry.org |

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, serving as a dipolarophile or reacting with other components to form various heterocyclic systems. A prominent example is the synthesis of 1,2,3-triazoles. In the presence of a suitable azide (B81097) and often a catalyst, the nitrile can undergo a [3+2] cycloaddition. For instance, the reaction of nitriles with aryl azides, catalyzed by a base like cesium carbonate, can yield 5-amino-1,2,3-triazoles with high regioselectivity. rsc.org Other methods involve the reaction of nitriles with nitrile imines, generated in situ from hydrazonoyl chlorides, to form 1,3,5-trisubstituted 1,2,4-triazoles. rsc.org

While direct cycloaddition to form imidazoles is less common, nitriles are key precursors in multi-component reactions for imidazole (B134444) synthesis. For example, the reaction of an aldehyde, an amine, and an isocyanide (which can be derived from a primary amine) is a pathway to substituted imidazoles. The amino group of this compound itself could potentially react with other reagents, such as α-haloketones, to construct an imidazole ring, although this involves the amino group rather than a direct cycloaddition at the nitrile. More relevantly, the nitrile group can be a component in reactions that ultimately lead to imidazole-containing structures through a series of steps. scirp.org

| Heterocycle | Reaction Type | Typical Reagents | Resulting Core Structure |

| 1,2,3-Triazole | [3+2] Cycloaddition | Organic Azide (R-N₃), Base (e.g., Cs₂CO₃) or Metal Catalyst | 5-substituted-1,2,3-triazole rsc.org |

| 1,2,4-Triazole | [3+2] Cycloaddition | Nitrile Imine (from Hydrazonoyl Halide) | 1,3,5-trisubstituted-1,2,4-triazole rsc.orgnih.gov |

| Imidazole | Multi-step Synthesis | (e.g., reaction of derived amidine with α-haloketone) | Substituted Imidazole scirp.org |

The carbon atom of the nitrile group is electrophilic and susceptible to attack by various nucleophiles. thieme-connect.de This reaction is fundamental to forming new carbon-carbon or carbon-heteroatom bonds. For example, organometallic reagents such as Grignard reagents (R-MgX) or organolithium compounds (R-Li) can add to the nitrile to form an intermediate imine salt. Subsequent hydrolysis of this intermediate yields a ketone. If this compound were treated with a Grignard reagent like methyl magnesium bromide (CH₃MgBr) followed by acidic hydrolysis, the product would be a β-amino ketone.

Nitrile-stabilized anions are potent nucleophiles themselves and are frequently used in organic synthesis. thieme-connect.de While this reactivity typically involves the α-carbon of the nitrile, the electrophilicity of the cyano carbon itself is key to many transformations.

Reactions at the Amino Group

The primary amino group in this compound is nucleophilic and can react with a wide range of electrophiles.

The primary amine functionality readily undergoes acylation when treated with acylating agents like acid chlorides, acid anhydrides, or carboxylic acids (in the presence of a coupling agent). This reaction forms an N-acyl derivative, an amide. For example, reacting this compound with acetyl chloride or acetic anhydride (B1165640) would yield N-(1-cyano-4-phenylbutyl)acetamide.

Amidation with a carboxylic acid requires the activation of the carboxylic acid's hydroxyl group to make it a better leaving group. wikipedia.org This is achieved using coupling reagents. A widely used method involves carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.govluxembourg-bio.com These reagents facilitate the formation of a highly reactive intermediate that is then readily attacked by the amino group of this compound to form the corresponding amide bond. nih.gov This method is particularly useful for coupling with functionalized or sensitive carboxylic acids. nih.gov

| Reaction | Reagent | Conditions | Product |

| Acylation | Acetyl Chloride (CH₃COCl) | Aprotic solvent, often with a non-nucleophilic base (e.g., triethylamine, pyridine) | N-(1-cyano-4-phenylbutyl)acetamide |

| Acylation | Acetic Anhydride ((CH₃CO)₂O) | Aprotic solvent, optional base or acid catalyst | N-(1-cyano-4-phenylbutyl)acetamide |

| Amidation | Carboxylic Acid (R-COOH) + EDC/HOBt | Aprotic solvent (e.g., DMF, DCM), room temperature | N-(1-cyano-4-phenylbutyl)amide derivative |

| Amidation | Carboxylic Acid (R-COOH) + HATU/DIPEA | Aprotic solvent (e.g., DMF) | N-(1-cyano-4-phenylbutyl)amide derivative nih.gov |

Alkylation Reactions

The primary amino group in this compound is nucleophilic and readily undergoes N-alkylation reactions. These reactions involve the substitution of one or both hydrogen atoms of the amino group with alkyl or aryl groups. The extent of alkylation—mono- or di-alkylation—can often be controlled by the choice of catalyst, reagents, and reaction conditions. researchgate.netrsc.org

Catalytic reductive amination using nitriles as alkylating agents is a notable method. acs.org For instance, reacting a primary amine with another nitrile in the presence of a catalyst like Palladium on carbon (Pd/C) or Rhodium on carbon (Rh/C) under hydrogenation conditions can yield secondary or tertiary amines. rsc.org While aliphatic primary amines tend to form tertiary amines with a Pd/C catalyst, using an Rh/C catalyst can favor the formation of mono-alkylated secondary amines. rsc.org The use of cesium hydroxide has also been shown to promote the selective mono-N-alkylation of primary amines with alkyl bromides while suppressing overalkylation. acs.org

Table 1: Representative N-Alkylation Reactions

| Alkylating Agent | Catalyst / Promoter | Expected Product Type | Reference |

|---|---|---|---|

| Alkyl Halide (e.g., R-Br) | Cesium Hydroxide (CsOH) | Secondary Amine | acs.org |

| Nitrile (R'-CN) / H₂ | Rh/C | Secondary Amine | rsc.org |

Formation of Imines and Schiff Bases

The primary amino group of this compound can react with aldehydes or ketones in a condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is a cornerstone of amine chemistry and proceeds via nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. orgoreview.comlibretexts.org

The formation of the imine is a reversible, acid-catalyzed process. unizin.org The reaction rate is highly dependent on the pH of the medium, with optimal rates typically observed in weakly acidic conditions (pH 4-5). orgoreview.comlibretexts.org At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to catalyze the dehydration step. libretexts.org The resulting C=N double bond of the imine can be subsequently reduced, for example, via catalytic hydrogenation, to furnish a stable secondary amine, a process known as reductive amination.

Reaction Scheme: Imine Formation

This compound + Aldehyde/Ketone (R₂C=O) ⇌ Imine/Schiff Base + H₂O

Oxidation and Reduction Processes

Oxidation: The functional groups of this compound can undergo oxidation under specific conditions. The primary amino group can be oxidized to form nitroso or nitro derivatives using common oxidizing agents like hydrogen peroxide or potassium permanganate. Furthermore, the oxidative dehydrogenation of primary amines can lead to the formation of nitriles, a transformation achievable with various catalytic systems. researchgate.net

Reduction: The nitrile group is susceptible to reduction, typically yielding a primary amine. This transformation effectively converts this compound into a diamine, 1-phenylhexane-1,6-diamine. Common and powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ gas with a Raney nickel catalyst) are employed for this purpose. google.com The hydrogenation of nitriles to amines is a significant industrial process, and using doped Raney nickel catalysts can enhance selectivity and efficiency. google.com

Table 2: Common Oxidation and Reduction Reactions

| Functional Group | Reagent(s) | Product Functional Group | Process | Reference |

|---|---|---|---|---|

| Amino (-NH₂) | H₂O₂, KMnO₄ | Nitro (-NO₂) | Oxidation |

Reactions Involving the Phenyl Moiety

Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)

The phenyl ring of this compound is subject to electrophilic aromatic substitution (SEAr) reactions, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The regioselectivity of this substitution is governed by the directing effects of the substituents attached to the ring. In this molecule, the reactivity is primarily influenced by the α-aminoalkyl group.

The amino group is a powerful activating group and is ortho-, para-directing. mnstate.edu However, under the strongly acidic conditions often used for nitration (a mixture of concentrated nitric and sulfuric acids) or Friedel-Crafts reactions, the basic amino group is protonated to form an ammonium ion (-NH₃⁺). wikipedia.org This ammonium group is strongly deactivating and a meta-director. To achieve ortho- or para-substitution, the amino group is typically protected first, for example, by converting it into an acetanilide. The acetamido group is still activating and ortho-, para-directing but is less reactive than a free amino group, which helps to prevent over-reaction and oxidation. wikipedia.orglibretexts.org

Nitration: Introduction of a nitro group (-NO₂) onto the phenyl ring is achieved using a "mixed acid" of HNO₃ and H₂SO₄. libretexts.orgchemguide.co.uk With a protected amino group, nitration would yield a mixture of ortho- and para-nitro derivatives.

Halogenation: Introduction of a halogen (e.g., Br, Cl) is typically accomplished using the halogen in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). wikipedia.org Similar to nitration, the directing effects would lead to ortho- and para-halogenated products if the amine is protected.

Functionalization of Substituents on the Phenyl Ring

Substituents introduced onto the phenyl ring via electrophilic aromatic substitution can be further modified to create a wide array of derivatives. A prime example is the reduction of a nitro group, introduced via nitration, to an amino group.

This reduction is commonly carried out using metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), or through catalytic hydrogenation. mnstate.edulibretexts.org This two-step sequence of nitration followed by reduction provides an effective method for introducing a second amino group onto the phenyl ring, converting this compound into a phenylenediamine derivative. This transforms the meta-directing nitro group into an ortho-, para-directing amino group, which can be utilized for subsequent substitution reactions. mnstate.edu

Chemoselective Transformations of Multifunctional Groups

The presence of both a primary amine and a nitrile group in the same molecule presents opportunities and challenges for selective reactions. Chemoselectivity refers to the ability to react with one functional group in the presence of another. rsc.org

Selective Amine Reactions: The amino group's high nucleophilicity allows it to react selectively under conditions where the nitrile group is unreactive. For example, N-acylation with an acid chloride or anhydride will selectively form an amide at the amino group, leaving the nitrile intact. Similarly, the selective N-alkylation methods discussed previously are examples of chemoselective transformations. rsc.orgacs.org

Selective Nitrile Reactions: The nitrile group can be selectively transformed while preserving the amino group. A powerful method for this is the biocatalytic hydrolysis of the nitrile to either a carboxylic acid or an amide. journals.co.za Enzymes such as nitrilases can convert the nitrile directly to a carboxylic acid, while nitrile hydratases yield an amide. nih.gov These enzymatic reactions occur under mild, near-neutral pH and ambient temperature conditions, which are highly compatible with the sensitive amino group and offer excellent chemoselectivity. journals.co.zanih.gov

The controlled partial reduction of the nitrile group without affecting the amine is also a key chemoselective process. Specific catalytic systems, such as doped Raney nickel, have been developed for the hydrogenation of dinitriles to aminonitriles, indicating that such selectivity is achievable. google.com

Table 3: Examples of Chemoselective Reactions

| Target Group | Reagent/Method | Product Group | Unaffected Group | Reference |

|---|---|---|---|---|

| Amino (-NH₂) | Acyl Chloride (RCOCl) | Amide (-NHCOR) | Nitrile (-C≡N) | General Knowledge |

| Nitrile (-C≡N) | Nitrilase / H₂O | Carboxylic Acid (-COOH) | Amino (-NH₂) | nih.gov |

Stereochemical Aspects and Asymmetric Synthesis Involving 5 Amino 5 Phenylpentanenitrile

Enantioselective Synthesis Strategies for Chiral Amino Nitriles

The catalytic asymmetric synthesis of chiral aminonitriles is a widely researched area, with numerous methods developed to achieve high enantioselectivity. westlake.edu.cn These strategies are crucial for obtaining specific stereoisomers of compounds like 5-Amino-5-phenylpentanenitrile.

Chiral Catalyst-Mediated Synthesis

The use of chiral catalysts is a prominent strategy for the enantioselective synthesis of aminonitriles. These catalysts, which can be metal complexes or organic molecules, create a chiral environment that favors the formation of one enantiomer over the other. mdpi.comfrontiersin.org

Recent advancements have focused on developing novel chiral catalysts for Strecker-type reactions and cross-dehydrogenative coupling reactions to produce asymmetric α-aminonitriles. mdpi.com For instance, researchers have developed a new approach for the catalytic asymmetric synthesis of chiral α,α-dialkyl aminonitriles through the reaction of cyanoketimines with enals. westlake.edu.cnnih.gov This method provides direct access to chiral aminonitriles that are not easily accessible via the traditional catalytic enantioselective Strecker reaction. westlake.edu.cn The reaction can tolerate both trans- and cis-β-substituted enals, allowing for the construction of all possible stereoisomers of chiral aminonitriles with two adjacent stereocenters. westlake.edu.cn

Chiral rhodium(III) complexes have also been used in the enantioselective synthesis of five-membered-ring atropisomers, demonstrating the versatility of metal-based chiral catalysts. nih.gov Similarly, ruthenium-diphosphine-diamine catalysts have shown high efficiency and enantioselectivity in the hydrogenation of α-N-heteroaryl ketones to produce chiral β-heteroaryl amino alcohols. rsc.org While not directly synthesizing this compound, these examples showcase the power of chiral metal catalysts in creating stereocenters with high control.

Organocatalysis has also emerged as a powerful tool. mdpi.com For example, cinchona alkaloid-catalyzed tandem Michael addition and Thorpe-Ziegler type reactions have been used to synthesize biologically active 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles with excellent enantioselectivities. nih.gov

Chiral Auxiliary-Controlled Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a reactant to control the stereochemical outcome of a reaction. wikipedia.org This strategy is widely used in asymmetric synthesis to produce enantiomerically pure compounds. sigmaaldrich.com The auxiliary guides the incoming reagent to one face of the molecule, leading to the formation of a specific diastereomer. After the reaction, the auxiliary can be removed and often recycled. sigmaaldrich.comethz.ch

The Schöllkopf chiral auxiliary, derived from the amino acid valine, is a well-known example used to produce optically pure α-amino acids. biosynth.com The auxiliary is deprotonated to form a planar enolate, and the steric bulk of the isopropyl group directs the incoming electrophile to the opposite face, resulting in high diastereoselectivity. biosynth.com Similarly, oxazolidinone auxiliaries, popularized by David A. Evans, have been applied to various stereoselective transformations, including alkylation and aldol (B89426) reactions. wikipedia.orgresearchgate.net The substituents on the oxazolidinone ring create steric hindrance that directs the substitution of different groups. wikipedia.org

In the context of synthesizing compounds structurally related to this compound, a chiral auxiliary approach was used in the asymmetric synthesis of (+)-preussin B. scispace.com The synthesis involved the use of (R)-(+)-α-methylbenzylamine as a chiral auxiliary to control the stereochemistry during the formation of a key intermediate, 2-[N-(R)-α-methylbenzyl)amino]-5-phenylpentanenitrile. scispace.com

Substrate-Controlled Diastereoselective Reactions

In substrate-controlled diastereoselective reactions, the existing stereochemistry of the substrate molecule dictates the stereochemical outcome of the reaction. ethz.chdiva-portal.org This approach is particularly useful when the starting material already possesses one or more chiral centers.

An example of this strategy is the synthesis of multisubstituted 4,5-dihydropyrazolo[1,5-a]quinazolines through a [5+1] annulation of 5-amino-1H-phenylpyrazoles with alkenes. exlibrisgroup.com The reaction proceeds through a tandem sequence, and the participation of a Truce-Smiles rearrangement is dependent on the substrate. exlibrisgroup.com Another example involves the diastereoselective synthesis of aminodiols through nucleophilic Mukaiyama aldol additions to α-amino-β-silyloxy aldehydes, where the stereochemical outcome is dependent on the inherent stereochemistry of the aldehyde. diva-portal.org

For a molecule like this compound, if a chiral center were already present in the pentanenitrile backbone, subsequent reactions could be directed by this existing stereocenter to form a new stereocenter with a specific relative configuration.

Diastereoselective Formation of Stereocenters

The diastereoselective formation of stereocenters is a key challenge in the synthesis of complex molecules with multiple chiral centers. In the context of this compound, this would be relevant if a second stereocenter were to be introduced into the molecule.

Titanium(III)-catalyzed ketonitrile cyclizations have been explored for their diastereoselectivity. diva-portal.org While this specific reaction was not performed on this compound itself, it demonstrates a method for creating cyclic structures with controlled stereochemistry from linear precursors containing both a ketone and a nitrile group.

Kinetic Resolution and Dynamic Kinetic Resolution Techniques

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. nih.govrsc.orgrsc.org This results in one enantiomer reacting faster, leaving the other enantiomer in excess. A limitation of this method is that the maximum yield for the slower-reacting enantiomer is 50%.

Dynamic kinetic resolution (DKR) overcomes this limitation by combining the kinetic resolution with an in-situ racemization of the starting material. nih.govcas.cnorganic-chemistry.org This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product. DKR has been successfully applied to the synthesis of chiral α-amino acids and anti-β-hydroxy-α-amino acid derivatives. nih.govorganic-chemistry.orgresearchgate.net For example, the DKR of unprotected α- and β-amino acids using specific chiral ligands has proven to be a practical method for large-scale preparation of enantiomerically pure amino acids. nih.gov

Enantioselective Nitrile Biotransformations for Chiral Products

Biotransformations using whole-cell catalysts or isolated enzymes offer a green and highly selective alternative for the synthesis of chiral compounds. acs.org Nitrile-hydrolyzing enzymes, such as nitrile hydratases and amidases, are particularly useful for the enantioselective synthesis of chiral carboxylic acids and amides from nitriles. acs.orgacs.orgchimia.ch

The enantioselectivity of these biotransformations can often be governed by the amidase enzyme. acs.orgchimia.ch For instance, the introduction of a benzyl (B1604629) protection group on the β-amino group of nitrile substrates can significantly enhance the enantioselectivity of the amidase, leading to the formation of highly enantioenriched β-benzylamino amides and acids. acs.org

Whole-cell biocatalysts like Rhodococcus rhodochrous have been used for the enantioselective hydrolysis of β-aminonitriles to their corresponding amides. csir.co.za While this research focused on 3-amino-3-phenylpropanenitrile (B3245296) and its derivatives, it demonstrates the potential of biocatalysis for the kinetic resolution of aminonitriles. csir.co.za The nitrile hydratase enzyme was found to be enantioselective, providing enantiomeric excess of either the nitrile or the amide. csir.co.za

The combination of a non-selective nitrile hydratase with a highly stereospecific amidase provides a valuable route for the stereoselective synthesis of carboxylic acids. researchgate.net This enzymatic cascade approach can be applied in dynamic kinetic resolutions to produce valuable chiral chemicals from simple racemic substrates with high yields and enantiomeric excess. researchgate.net

Theoretical and Computational Investigations of 5 Amino 5 Phenylpentanenitrile

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules like 5-amino-5-phenylpentanenitrile. These computational methods allow for the simulation of molecular behavior at the atomic level, providing insights that complement experimental findings. DFT has become a popular method in chemistry for such analyses. researchgate.net

Molecular Geometry Optimization and Conformational Analysis

The first step in many computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. pjbmb.org.pk For a flexible molecule like this compound, which has several rotatable bonds, this involves a conformational analysis to identify the lowest energy conformers. pjbmb.org.pkconflex.net

Force fields like MMFF94 can be used for initial, rapid conformational searches, followed by more accurate quantum chemical methods like DFT for re-optimization of the low-energy conformers found. conflex.netcore.ac.uk The choice of functional and basis set, such as B3LYP/6-31G(d), is crucial for obtaining reliable results. acs.orgchemrxiv.org The geometry optimization process aims to find the minimum potential energy conformation, which is considered the most stable and active form of the molecule. pjbmb.org.pk

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. numberanalytics.comlibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's reactivity. numberanalytics.com A smaller gap suggests higher reactivity. researchgate.net FMO analysis helps in predicting the sites of chemical reactions. numberanalytics.com For this compound, the HOMO is likely to be located on the electron-rich amino and phenyl groups, while the LUMO may be associated with the nitrile group. The distribution of these orbitals provides insights into the molecule's electronic properties and potential for interactions. chemrxiv.org

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. uni-muenchen.deresearchgate.net It is a valuable tool for predicting how a molecule will interact with other charged species. uni-muenchen.de The MEP is calculated by determining the electrostatic force on a positive test charge at various points around the molecule. uni-muenchen.de

The resulting map is color-coded, with red indicating regions of negative electrostatic potential (electron-rich areas) and blue indicating regions of positive electrostatic potential (electron-poor areas). uni-muenchen.deresearchgate.net For this compound, the MEP map would likely show negative potential around the nitrogen atom of the nitrile group and the lone pair of the amino group, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino group would exhibit positive potential, indicating their potential for hydrogen bonding. researchgate.netresearchgate.net

Spectroscopic Parameter Prediction (e.g., IR, NMR)

Computational methods can predict spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, which can aid in the interpretation of experimental results. arxiv.orgmdpi.com

DFT calculations can be used to predict the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. researchgate.net Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. mdpi.com Comparing the predicted spectra with experimental data can help to confirm the structure of the synthesized compound. acs.org Machine learning models are also being developed to predict NMR parameters with increasing accuracy. arxiv.orgresearchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. mdpi.com By simulating the reaction pathway, researchers can identify transition states and intermediates that may be difficult to observe experimentally.

For reactions involving this compound, such as its synthesis or subsequent transformations, DFT calculations can be used to model the potential energy surface. mdpi.com This allows for the determination of activation energies and the comparison of different possible reaction pathways. For instance, in the formation of heterocyclic compounds from similar amino-nitrile precursors, computational studies can help to understand the sequence of bond-forming and bond-breaking events. utas.edu.au

Thermodynamic and Kinetic Studies of Chemical Processes

Computational chemistry provides a framework for studying the thermodynamics and kinetics of chemical processes. nih.govnih.gov Thermodynamic properties, such as the enthalpy and Gibbs free energy of a reaction, can be calculated to determine the feasibility and spontaneity of a process. cam.ac.uk

Kinetic parameters, such as the activation energy, can be determined from the calculated potential energy surface, providing insights into the reaction rate. researchgate.net For processes involving this compound, these calculations can help to understand the factors that control the reaction outcome, such as whether a reaction is under kinetic or thermodynamic control. researchgate.netuniv.kiev.ua This information is crucial for optimizing reaction conditions to favor the desired product.

Advanced Spectroscopic Characterization Techniques Beyond Basic Identification

Vibrational Spectroscopy (e.g., Detailed IR Analysis for Functional Groups and Isomers)

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful tool for identifying the functional groups within 5-Amino-5-phenylpentanenitrile. The IR spectrum of a molecule reveals the vibrational frequencies of its bonds, which are characteristic of the types of bonds and the atoms they connect.

Key characteristic absorption bands for this compound are expected in the IR spectrum. The nitrile group (C≡N) typically exhibits a sharp, medium-intensity absorption band in the range of 2260-2200 cm⁻¹. The presence of a primary amine (NH₂) is indicated by a pair of medium-intensity bands in the 3500-3300 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. The C-H stretching vibrations of the aromatic phenyl ring appear in the 3100-3000 cm⁻¹ region, while the aliphatic C-H stretches of the pentane (B18724) backbone are observed between 3000 and 2850 cm⁻¹. youtube.com

Furthermore, the IR spectrum provides information about the carbon skeleton. C-C bond stretching vibrations within the phenyl ring typically appear in the 1600-1450 cm⁻¹ region. Bending vibrations, such as those for the CH₂ and NH₂ groups, are found in the fingerprint region (below 1500 cm⁻¹), providing a unique pattern for the molecule.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amine (N-H) | Asymmetric & Symmetric Stretch | 3500-3300 | Medium |

| Aromatic C-H | Stretch | 3100-3000 | Variable |

| Aliphatic C-H | Stretch | 3000-2850 | Variable |

| Nitrile (C≡N) | Stretch | 2260-2200 | Sharp, Medium |

| Aromatic C=C | Stretch | 1600-1450 | Variable |

| NH₂ | Scissoring (Bending) | 1650-1580 | Medium |

| CH₂ | Scissoring (Bending) | ~1465 | Variable |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., Advanced 2D NMR, Stereochemical Assignment)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the carbon-hydrogen framework and the stereochemistry of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

In the ¹H NMR spectrum, the protons of the phenyl group would typically appear as a multiplet in the aromatic region (δ 7.0-8.0 ppm). The methine proton (CH) adjacent to both the phenyl group and the amino group would likely resonate as a multiplet at a downfield position due to the deshielding effects of these groups. The aliphatic protons of the pentane chain would appear as multiplets in the upfield region (δ 1.0-3.0 ppm).

The ¹³C NMR spectrum would show distinct signals for each carbon atom. The carbon of the nitrile group (C≡N) is expected to appear in the range of δ 115-125 ppm. The carbons of the phenyl ring would resonate between δ 125-150 ppm. The aliphatic carbons would be found in the upfield region (δ 10-60 ppm).

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguous assignments. A COSY spectrum reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of the connectivity of the protons along the pentane chain. An HSQC spectrum correlates each proton with its directly attached carbon atom, confirming the C-H framework. For more complex structural elucidation and stereochemical assignment, techniques like HMBC (Heteronuclear Multiple Bond Correlation) can establish long-range (2-3 bond) ¹H-¹³C correlations, and NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space proximities between protons, which is vital for determining the relative stereochemistry of chiral centers. creative-biostructure.comresearchgate.net

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |

| Phenyl H | 7.0 - 8.0 | - | Multiplet |

| Phenyl C | - | 125 - 150 | - |

| C5-H | Downfield Multiplet | Upfield | Multiplet |

| Pentane CH₂ | 1.0 - 3.0 | 10 - 60 | Multiplets |

| C1 (Nitrile) | - | 115 - 125 | - |

Mass Spectrometry for Structural Elucidation (e.g., Fragmentation Pathways, High-Resolution Mass Spectrometry)

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of this compound. In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion can be measured with high precision, allowing for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum offers valuable structural clues. tutorchase.com Common fragmentation pathways for amines include alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org For this compound, this would lead to the formation of a stable benzylic cation. The loss of small neutral molecules like HCN from the nitrile group or NH₃ from the amino group can also be observed. The fragmentation pattern of the phenyl group often shows characteristic peaks corresponding to the loss of C₂H₂. Analysis of these fragmentation patterns helps to piece together the structure of the molecule. chemguide.co.uk

Interactive Data Table: Potential Fragmentation Ions of this compound in Mass Spectrometry

| Fragmentation Process | Lost Fragment | Resulting Ion Structure |

| Alpha-Cleavage | C₄H₇N | [C₆H₅CHNH₂]⁺ |

| Loss of Ammonia (B1221849) | NH₃ | [C₁₁H₁₁N]⁺ |

| Loss of Hydrogen Cyanide | HCN | [C₁₀H₁₃N]⁺ |

| Phenyl Ring Fragmentation | C₂H₂ | [C₄H₄]⁺ fragment from phenyl ring |

X-ray Crystallography for Solid-State Structure Determination

For crystalline samples of this compound or its derivatives, single-crystal X-ray crystallography can provide an unambiguous determination of the three-dimensional molecular structure in the solid state. nih.gov This technique yields precise bond lengths, bond angles, and torsion angles, offering a definitive picture of the molecule's conformation. eurjchem.com

X-ray crystallography is particularly powerful for establishing the absolute stereochemistry of chiral molecules if a suitable heavy atom is present or if it is co-crystallized with a known chiral reference. The resulting electron density map allows for the direct visualization of the arrangement of atoms in space, confirming the connectivity and stereochemical relationships within the molecule. pan.pl

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within this compound. The presence of the phenyl ring, a chromophore, will result in characteristic absorption bands in the UV region, typically around 254 nm, due to π-π* electronic transitions. The amino group, an auxochrome, can cause a slight shift in the wavelength of maximum absorption (λ_max) and an increase in the molar absorptivity. The nitrile group generally has a very weak absorption in the far UV region and does not significantly contribute to the spectrum in the typical UV-Vis range. Analysis of the UV-Vis spectrum can confirm the presence of the aromatic system and provide insights into the electronic interactions between the phenyl ring and the amino group. nih.gov

Role of 5 Amino 5 Phenylpentanenitrile As a Synthetic Intermediate

Precursor for Heterocyclic Compounds

The presence of both an amino and a nitrile group in 5-Amino-5-phenylpentanenitrile allows it to serve as a key precursor for the synthesis of various nitrogen-containing heterocyclic compounds through intramolecular or intermolecular cyclization strategies.

One of the most direct applications involves the synthesis of piperidine (B6355638) derivatives. Catalytic hydrogenation of the nitrile group to a primary amine would yield a 1,5-diamine. This diamine can then undergo intramolecular cyclization to form a substituted piperidine ring, a core structure in many alkaloids and pharmaceuticals. organic-chemistry.orgwikipedia.org The specific stereochemistry of the starting material can be leveraged to produce enantiomerically enriched piperidines.

Furthermore, this compound is a suitable substrate for constructing pyrazole (B372694) rings, a common motif in medicinal chemistry. researchgate.net While the classical synthesis of 5-aminopyrazoles often involves the condensation of β-ketonitriles with hydrazines, beilstein-journals.orgnih.gov this compound can be envisioned as a synthon in multicomponent reactions. For instance, reaction with a hydrazine (B178648) derivative could potentially lead to a pyrazole structure, leveraging the reactivity of the nitrile group. scirp.org Studies on the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles from aryl hydrazines and (ethoxymethylene)malononitrile highlight the general strategy of using a nitrile-containing substrate and a hydrazine to form the pyrazole ring with high regioselectivity. scirp.org

The synthesis of pyridine (B92270) derivatives is another accessible pathway. Multicomponent reactions are a powerful tool for pyridine synthesis, often involving a Michael addition followed by cyclization and aromatization. nih.govtaylorfrancis.com A compound like this compound could participate in such reactions, with the amino group acting as the nitrogen source for the heterocycle and the activated methylene (B1212753) group adjacent to the nitrile participating in the condensation. General methods for synthesizing polysubstituted pyridines often utilize β-ketocarbonyl compounds and related nitrile derivatives. organic-chemistry.org

| Heterocyclic Target | Synthetic Strategy | Key Reagents/Conditions | Potential Product Class |

| Piperidine | Intramolecular Cyclization | 1. Nitrile Reduction (e.g., H₂, Catalyst) 2. Cyclization | 2-Phenylpiperidines |

| Pyrazole | Intermolecular Condensation | Hydrazine derivatives, Reflux | Phenyl-substituted aminopyrazoles |

| Pyridine | Multicomponent Reaction | 1,3-Dicarbonyl compound, Catalyst | Tetrasubstituted dihydropyridines |

This table presents potential synthetic pathways based on the functional groups of this compound and established heterocyclic synthesis methods.

Building Block for Complex Organic Molecules

As a versatile small molecule scaffold, this compound is an ideal starting material for building more complex organic molecules. cymitquimica.com Its two distinct functional groups, the amine and the nitrile, can be selectively modified to extend the carbon skeleton and introduce new functionalities.

The primary amine can undergo a variety of standard transformations, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.

Protection: The amine can be protected with standard groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) to allow for selective reaction at the nitrile terminus.

The nitrile group also offers multiple avenues for elaboration:

Hydrolysis: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid, (5-amino-5-phenylpentanoic acid), which can then be used in peptide couplings or other esterification/amidation reactions.

Reduction: As mentioned, reduction yields a primary amine, creating a 1,5-diamine.

Addition of Organometallics: Grignard or organolithium reagents can add to the nitrile to form ketones after hydrolysis.

A practical example of building complexity is seen in the synthesis of related substituted pentanenitriles. For instance, the synthesis of (S)-4-(Dibenzylamino)-3-oxo-5-phenylpentanenitrile demonstrates how the core pentanenitrile structure can be heavily functionalized. fluorochem.co.uk By applying these fundamental transformations, this compound serves as a foundational chiral block from which intricate structures with multiple stereocenters and diverse functional groups can be constructed.

Intermediate in the Synthesis of Diverse Nitrogen-Containing Scaffolds

The strategic placement of the amino and nitrile groups makes this compound a valuable intermediate for a diverse range of nitrogen-containing molecular scaffolds, which are prevalent in functional materials and pharmaceuticals. thieme-connect.de

Beyond the direct synthesis of single heterocyclic rings, the compound is a precursor to fused bicyclic systems. Aminopyrazoles, which are structurally related and can be formed from aminonitrile precursors, are well-documented building blocks for fused heterocycles like imidazo[1,2-b]pyrazoles and pyrazolo[3,4-d]pyrimidines through reactions with electrophilic reagents. nih.govscirp.org This highlights the potential of this compound to be converted into an initial heterocyclic intermediate that can then undergo further annulation reactions to generate more complex, fused scaffolds. For example, a three-component reaction involving a 2-aminoimidazole, an aldehyde, and an isocyanide can produce fused 5-aminoimidazo[1,2-a]imidazoles, showcasing a general strategy for building N-fused ring systems. frontiersin.org

The compound's structure is also amenable to modern synthetic methods involving radical intermediates. Amidyl radicals, which can be generated oxidatively from the corresponding amides (accessible from the amino group), are key intermediates in a variety of transformations, including remote C-H functionalization via hydrogen-atom transfer and intermolecular additions to π-systems. thieme-connect.de This opens up pathways to complex nitrogenous structures that are not accessible through traditional ionic pathways.

| Scaffold Type | Synthetic Approach | Key Transformation |

| Substituted Amines/Amides | Functional Group Interconversion | Alkylation, Reductive Amination, Acylation |

| 1,5-Diamines | Nitrile Reduction | Catalytic Hydrogenation, LiAlH₄ |

| Fused Heterocycles | Sequential Cyclization | Formation of an initial heterocycle (e.g., pyrazole) followed by annulation |

| Complex Acyclic Scaffolds | Radical Chemistry | Generation of amidyl radicals for C-H functionalization or C-C bond formation |

This table summarizes the diverse nitrogen-containing scaffolds accessible from this compound.

Applications in Medicinal Chemistry Synthesis (Focus on synthetic pathways, not biological outcomes)

In medicinal chemistry, the value of an intermediate is measured by its ability to provide efficient synthetic routes to biologically relevant scaffolds. This compound is a key starting point for several such pathways.

A notable application is in the synthesis of precursors for protease inhibitors. For example, a key step in the synthesis of intermediates for the antiviral drugs ritonavir (B1064) and lopinavir (B192967) involves the nucleophilic substitution of L-phenylalanine with acetonitrile (B52724) in the presence of a strong base like sodium amide. This reaction generates a chiral aminonitrile structure that is analogous to this compound, demonstrating the industrial relevance of this molecular framework.

The compound can also serve as a precursor for α-ketoheterocycle inhibitors. These inhibitors are known to target various serine and cysteine hydrolases. nih.gov A synthetic route could involve the transformation of the nitrile group into a ketone and the amino group into a heterocycle. For instance, the synthesis of 3-amino-2-arylcarboxamido-thieno[2-3-b]pyridines involves the reaction of 2-chloroacetamides with a cyanothioacetamide derivative, followed by cyclization. mdpi.com This illustrates a pathway where a nitrile-containing fragment is used to construct a complex, medicinally relevant heterocyclic system. This compound provides the core phenyl and amino functionalities, which could be elaborated through such sequences.

| Target Scaffold Class | Synthetic Strategy | Key Synthetic Steps |

| Protease Inhibitor Precursors | Nucleophilic Substitution | Reaction of a phenylalanine derivative with a nitrile source using a strong base. |

| α-Ketoheterocycle Inhibitors | Heterocycle Formation & Oxidation | 1. Cyclization of the aminonitrile with a suitable partner. 2. Oxidation to form the α-keto functionality. nih.gov |

| Thieno[2,3-b]pyridines | Thorpe-Ziegler Cyclization | Reaction with a chloroacetamide followed by base-catalyzed intramolecular cyclization. mdpi.com |

This table outlines synthetic pathways toward medicinally relevant scaffolds starting from or related to this compound.

Exploration in Materials Science Synthesis (e.g., for Polymers or Linkers)

The utility of this compound extends into materials science, where its bifunctional nature makes it a candidate for the synthesis of novel polymers and functional materials.

The compound is being explored for its potential to create new polymers with enhanced properties. A study noted that a polymer synthesized using this compound as a monomer exhibited superior tensile strength and thermal resistance compared to conventional polymers, suggesting its utility in high-performance materials. The primary amine and nitrile groups can both participate in polymerization reactions.

One established method that highlights this potential is multicomponent polymerization (MCP). A catalyst-free MCP of dialdehydes, diamines, and trimethylsilyl (B98337) cyanide has been developed to produce poly(α-aminonitrile)s with high molecular weights. rsc.org In this type of polymerization, this compound could act as a difunctional monomer, with the amine reacting with an aldehyde and the nitrile group being incorporated into the polymer backbone. These poly(α-aminonitrile)s can be further post-functionalized to generate materials like poly(α-amino acid)s. rsc.org

Furthermore, bis(α-aminonitrile)s have been utilized to synthesize novel A-A and A-B type monomers for step-growth condensation polymerization, leading to polyamides and poly(aryl ketone sulfone)s. acs.orgvt.edu This demonstrates that the aminonitrile moiety is a robust functional group for creating polymer chains. The presence of both a reactive amine and a nitrile in a single molecule allows this compound to potentially act as an A-B monomer for self-condensation or as a cross-linking agent to impart specific properties, such as thermal stability or redox activity, to a polymer matrix. The synthesis of amino-functionalized polyesters via copolymerization of glycidylamines and cyclic anhydrides provides another example of how amino-containing molecules are incorporated into polymer backbones. rsc.org

| Material Type | Synthetic Role of Aminonitrile | Polymerization Method | Potential Polymer Properties |

| Poly(α-aminonitrile)s | Monomer | Multicomponent Polymerization | High Refractive Index, Thermal Stability. rsc.org |

| Polyamides/Polyketones | Monomer Precursor | Step-Growth Condensation | High Performance, Thermal Resistance. acs.org |

| Cross-linked Polymers | Cross-linking Agent | Chain-Growth or Step-Growth | Enhanced Mechanical Strength, Functionalization. |

This table shows the potential applications of this compound in the synthesis of various polymer types.

Green Chemistry Approaches in the Synthesis and Transformation of 5 Amino 5 Phenylpentanenitrile

Atom Economy and Reaction Efficiency Maximization

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. The goal is to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. One of the most common methods for synthesizing α-aminonitriles is the Strecker reaction, a three-component condensation of an aldehyde or ketone, an amine, and a cyanide source. researchgate.netmasterorganicchemistry.com

A hypothetical Strecker synthesis of 5-Amino-5-phenylpentanenitrile would involve the reaction of 5-oxopentanal, ammonia (B1221849), and a cyanide source. The atom economy of this reaction is inherently high as all the atoms from the reactants are incorporated into the final product. To further maximize reaction efficiency, one-pot syntheses are highly desirable. nih.govijrjournal.com A one-pot approach, where all reactants are combined in a single vessel to form the product, reduces the need for intermediate purification steps, saving time, energy, and solvents.

Table 1: Illustrative Atom Economy for the Synthesis of an α-Aminonitrile via Strecker Reaction (Note: This is a generalized example for an α-aminonitrile synthesis and not specific to this compound)

| Reactant | Molecular Weight ( g/mol ) | Moles | Total Mass of Reactants (g) |

| Benzaldehyde (B42025) | 106.12 | 1 | 106.12 |

| Aniline (B41778) | 93.13 | 1 | 93.13 |

| Trimethylsilyl (B98337) cyanide | 99.21 | 1 | 99.21 |

| Total | 298.46 |

| Product | Molecular Weight ( g/mol ) | Moles | Mass of Desired Product (g) |

| 2-Amino-2-phenylacetonitrile | 132.16 | 1 | 132.16 |

| Hexamethyldisiloxane | 162.38 | 0.5 | 81.19 |

Atom Economy Calculation:

(Mass of desired product / Total mass of reactants) x 100 = (132.16 / 298.46) x 100 ≈ 44.3%

This calculation demonstrates that even in a seemingly efficient one-pot reaction, the choice of reagents can significantly impact the atom economy. The use of trimethylsilyl cyanide results in the formation of a siloxane byproduct.

Implementation of Solvent-Free or Green Solvent Reactions (e.g., Water, Ethanol)

Traditional organic syntheses often rely on volatile and hazardous organic solvents, which contribute significantly to environmental pollution. Green chemistry encourages the use of benign solvents or, ideally, the elimination of solvents altogether.

Solvent-Free Synthesis:

Solvent-free, or solid-state, reactions offer numerous advantages, including reduced pollution, lower costs, and simplicity in processing. organic-chemistry.org For the synthesis of α-aminonitriles, solvent-free Strecker reactions have been successfully demonstrated. organic-chemistry.orgresearchgate.net These reactions are often carried out by grinding the reactants together, sometimes with a solid-supported catalyst, which can lead to shorter reaction times and higher yields.

Green Solvents:

When a solvent is necessary, green alternatives such as water, ethanol, or deep eutectic solvents are preferred. researchgate.net Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. The Strecker reaction has been shown to proceed efficiently in water, often with the aid of a catalyst to overcome the low solubility of organic reactants. nih.gov Ethanol, another green solvent, is also a suitable medium for such syntheses and is often used in combination with water. nih.gov

Table 2: Comparison of Reaction Conditions for α-Aminonitrile Synthesis (Based on data for analogous compounds)

| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Indium powder | Water | Room Temperature | 30 min - 1.5 h | Excellent | nih.gov |

| Sulfated polyborate | Solvent-free | Room Temperature | Not specified | up to 99% | mdpi.com |

| NMIm.HOAc | Solvent-free | Room Temperature | 5 min | High to Excellent | cabidigitallibrary.org |

| Au@pSiO2 | Solvent-free | Room Temperature | Short | Good to Excellent | tandfonline.com |

Catalysis for Waste Minimization and Enhanced Selectivity

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, which in turn reduces energy consumption and waste generation.

Organocatalysis

Organocatalysis utilizes small organic molecules to catalyze chemical transformations, offering an alternative to metal-based catalysts which can be toxic and expensive. mdpi.com For the synthesis of α-aminonitriles via the Strecker reaction, various organocatalysts have been developed, including thiourea derivatives and cinchona alkaloids. mdpi.com These catalysts can activate the reactants and control the stereochemistry of the product, leading to enantiomerically enriched aminonitriles. nih.gov The use of recyclable organocatalysts further enhances the green credentials of the process. mdpi.com

Transition Metal Catalysis

Transition metal catalysts are highly effective in a wide range of organic transformations, including the synthesis of nitriles. While some transition metals are toxic, the development of highly active catalysts allows for their use in very low concentrations, minimizing their environmental impact. For the synthesis of aminonitriles, transition metal complexes of indium, gold, and others have been shown to be effective catalysts for the Strecker reaction. researchgate.netnih.govtandfonline.comtandfonline.com A key advantage of many modern transition metal catalysts is their potential for recovery and reuse, which is crucial for both economic and environmental reasons. For instance, gold nanoparticles supported on porous silica have been used as a highly efficient and recyclable catalyst for the solvent-free Strecker reaction. tandfonline.com

Another relevant transition metal-catalyzed reaction is hydrocyanation, the addition of hydrogen cyanide to an alkene or alkyne. researchgate.net This method could potentially be used to synthesize nitrile-containing precursors for this compound.

Biocatalysis

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers significant advantages in terms of selectivity, mild reaction conditions, and environmental compatibility. acsgcipr.orgsemanticscholar.org Enzymes can catalyze the synthesis of chiral amines and aminonitriles with high enantioselectivity, which is often difficult to achieve with traditional chemical methods. For the synthesis of this compound, a biocatalytic approach could involve the use of an imine reductase or a transaminase to asymmetrically reduce a suitable imine precursor. semanticscholar.orgnih.gov While direct biocatalytic routes to this specific molecule may not be established, the extensive toolbox of biocatalysts available for amine synthesis suggests that this is a promising area for future research.

Reduced Derivatives and Protecting Group Strategies

In the context of this compound synthesis, a protecting group-free approach would be highly desirable. This could be achieved through the careful selection of reaction conditions and catalysts that allow for the direct transformation of the starting materials without the need to protect the amino or other functional groups. One-pot reactions, such as the Strecker synthesis, are inherently advantageous in this regard as they can often be performed without the isolation of protected intermediates.

When the use of a protecting group is unavoidable, green principles guide the selection of groups that can be introduced and removed under mild conditions and with minimal generation of waste.

Structure Activity Relationship Sar Studies of 5 Amino 5 Phenylpentanenitrile Analogs

Impact of Substituent Effects on Reactivity and Chemical Interactions

The reactivity and interaction of 5-Amino-5-phenylpentanenitrile analogs are significantly influenced by the nature and position of substituents on the phenyl ring and modifications to the pentanenitrile backbone. These modifications can alter the electronic and steric properties of the molecule, thereby affecting its chemical behavior.

The core structure of this compound features an amino group and a phenyl group attached to a pentanenitrile backbone. The amino group can participate in hydrogen bonding, while the phenyl group can engage in hydrophobic interactions. The nitrile group is electron-withdrawing and can be a site for various chemical transformations.

Substituent Effects on the Phenyl Ring:

Electron-Withdrawing Groups (EWGs): The introduction of EWGs, such as nitro (-NO₂) or halogen (-Cl, -Br, -F) groups, onto the phenyl ring can enhance the electrophilicity of the aromatic ring and the nitrile carbon. For instance, a nitro group can make the molecule more reactive in substitution reactions. This increased reactivity can be attributed to the inductive and resonance effects of the substituent, which pull electron density away from the reaction center.

Electron-Donating Groups (EDGs): Conversely, EDGs like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups increase the electron density on the phenyl ring. This can influence the reactivity in electrophilic aromatic substitution reactions.

Positional Isomerism: The position of the substituent (ortho, meta, or para) on the phenyl ring is also crucial. For example, in a study of α-ketoheterocycles, it was found that electron-withdrawing substituents at the meta-position of an oxazole (B20620) ring increased inhibitor potency, whereas para-substituents did not have the same effect. nih.gov This highlights the sensitivity of molecular interactions to the specific placement of functional groups.

Modifications to the Pentanenitrile Backbone:

Replacement of the Nitrile Group: Replacing the nitrile (-CN) group with a carboxylic acid (-COOH) group, as in (R)-5-Amino-5-phenylpentanoic Acid, introduces a group capable of stronger intermolecular forces, leading to lower volatility.

The following table summarizes the impact of various substituents on the potential reactivity of this compound analogs.

| Substituent/Modification | Position | Expected Impact on Reactivity | Rationale |

| Nitro (-NO₂) | Phenyl Ring | Increased reactivity in nucleophilic aromatic substitution | Strong electron-withdrawing group, enhances electrophilicity. |

| Halogen (-Cl, -Br) | Phenyl Ring | Moderate increase in reactivity | Electron-withdrawing via induction. |

| Methoxy (-OCH₃) | Phenyl Ring | Decreased reactivity in nucleophilic substitution | Electron-donating group, increases electron density on the ring. |

| Carboxylic Acid (-COOH) | Replaces Nitrile | Alters reaction pathways | Introduces a new reactive center capable of esterification, etc. |

| No Phenyl Group | N/A | Alters overall reactivity | Removes hydrophobic interaction potential and steric bulk. |

Conformational Analysis and its Influence on Molecular Recognition Properties

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The conformation of a molecule plays a critical role in its ability to interact with other molecules, a process known as molecular recognition.

The interaction between a ligand and its binding partner is often governed by a combination of "induced fit" and "conformational selection" mechanisms. semanticscholar.org In conformational selection, the unbound ligand exists as an ensemble of different conformations, and the binding partner selectively binds to the most favorable one. semanticscholar.org In an induced-fit model, the ligand adapts its conformation upon binding to optimize interactions. semanticscholar.org

The conformation of a molecule can be influenced by its environment. For instance, a study on an amyloid precursor protein fragment showed that the peptide backbone adopts different conformations in different solvents. nih.gov Similarly, the conformation of this compound analogs could vary depending on whether they are in a polar or non-polar environment, which has implications for their interactions in different biological milieu.

Stereochemical Factors in Molecular Design

Stereochemistry, the three-dimensional arrangement of atoms and molecules, is a critical aspect of molecular design. Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. Often, only one enantiomer exhibits the desired activity, while the other may be inactive or even have undesirable effects.

For this compound, the carbon atom attached to the amino group, the phenyl group, and the cyano-containing alkyl chain is a chiral center. This means the compound can exist as two enantiomers, (R)-5-Amino-5-phenylpentanenitrile and (S)-5-Amino-5-phenylpentanenitrile.

The spatial arrangement of the functional groups around this chiral center is crucial for how the molecule interacts with its binding partners. The synthesis of enantiomerically pure compounds is therefore a significant goal in the development of new chemical entities.

The importance of stereochemistry has been demonstrated in related compounds. For example, it has been noted that the two enantiomers of the threo form of certain 4-cyano-3,4-diphenylbutanoic acid derivatives have different efficiencies. google.com This underscores the principle that the precise three-dimensional structure is a key determinant of a molecule's function.

The design of stereochemically pure analogs allows for a more precise understanding of the structure-activity relationship. By comparing the activity of different enantiomers and diastereomers, researchers can deduce the optimal spatial arrangement of functional groups for a particular interaction.

Quantitative Structure-Property Relationships (QSPR) for Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the physicochemical properties of a compound based on its chemical structure. nih.govnih.gov These models are valuable tools for estimating properties even before a compound is synthesized. nih.gov

A typical QSPR study involves several key stages:

Data Set Selection: A set of compounds with known properties is compiled.

Descriptor Generation: Numerical values, known as molecular descriptors, are calculated to represent the chemical structure. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Building: Statistical methods, such as multiple linear regression, are used to build a mathematical relationship between the descriptors and the property of interest.

Model Validation: The predictive power of the model is assessed. nih.gov

For this compound and its analogs, QSPR models could be developed to predict various chemical attributes, such as:

Boiling Point: This property is influenced by factors like molecular weight and intermolecular forces.

Solubility: The ability of a compound to dissolve in a particular solvent is crucial for many applications.

Partition Coefficient (logP): This measures the lipophilicity of a compound and is important for predicting its distribution in biological systems.

By developing QSPR models, researchers can screen virtual libraries of this compound analogs and prioritize those with desirable predicted properties for synthesis and further testing. This approach can significantly streamline the discovery and optimization process.

The following table provides examples of molecular descriptors that could be used in a QSPR study of this compound analogs.

| Descriptor Type | Example Descriptors | Property Influenced |

| Constitutional | Molecular Weight, Number of N atoms | Boiling Point, Solubility |

| Topological | Wiener Index, Kier & Hall Shape Indices | Boiling Point, logP |

| Geometrical | Molecular Surface Area, Molecular Volume | Solubility, logP |

| Electronic | Dipole Moment, Partial Charges | Reactivity, Intermolecular Interactions |

Computational Approaches to SAR (e.g., Molecular Docking for binding modes, without specific biological targets or results)

Computational methods are integral to modern SAR studies. researchgate.net Techniques like molecular docking are used to predict how a small molecule (ligand) might bind to a larger molecule, such as a protein receptor. nih.govuneb.br

Molecular docking involves three main components:

Computational Representation: Creating 3D models of the ligand and the receptor.

Docking Algorithm: Exploring possible binding poses of the ligand within the receptor's binding site.

Scoring Function: Estimating the binding affinity for each pose to identify the most likely binding mode. nih.govuneb.br

For this compound analogs, molecular docking could be used to explore their potential binding modes with various hypothetical binding sites. This can provide valuable insights into the types of interactions that are important for binding, such as:

Hydrogen Bonds: The amino group is a potential hydrogen bond donor, while the nitrile nitrogen can act as an acceptor.

Hydrophobic Interactions: The phenyl group can form favorable hydrophobic interactions with non-polar regions of a binding site.

π-π Stacking: The aromatic phenyl ring can participate in π-π stacking interactions with aromatic amino acid residues in a protein.

By systematically docking a series of analogs, researchers can build a 3D-SAR model that relates the structural features of the compounds to their predicted binding affinities. This can guide the design of new analogs with improved binding characteristics. For example, if docking studies suggest that an additional hydrogen bond could be formed, a new analog could be designed to include a suitable functional group at the appropriate position.

These computational approaches, when used in conjunction with experimental data, provide a powerful platform for understanding the structure-activity relationships of this compound analogs and for designing new compounds with tailored properties.

Mechanistic Studies of Interactions Involving 5 Amino 5 Phenylpentanenitrile